molecular formula C16H14Cl2 B3422945 Dichloro-[2,2]-paracyclophane CAS No. 27378-53-6

Dichloro-[2,2]-paracyclophane

Cat. No. B3422945
CAS RN: 27378-53-6
M. Wt: 277.2 g/mol
InChI Key: KAWOYOQFRXSZQI-UHFFFAOYSA-N
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Description

Dichloro-[2,2]-paracyclophane (DCPC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a member of the paracyclophane family, which is known for its unique structural features and diverse chemical properties. DCPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Dichloro-[2,2]-paracyclophane is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and transcription. Dichloro-[2,2]-paracyclophane has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Inhibition of topoisomerases can lead to DNA damage and cell death, making Dichloro-[2,2]-paracyclophane a potential anticancer and antiviral agent.
Biochemical and Physiological Effects:
Dichloro-[2,2]-paracyclophane has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dichloro-[2,2]-paracyclophane has also been shown to have antiviral activity against the influenza virus. In addition, Dichloro-[2,2]-paracyclophane has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are believed to be due to the inhibition of topoisomerases and the resulting DNA damage.

Advantages and Limitations for Lab Experiments

Dichloro-[2,2]-paracyclophane has several advantages for use in lab experiments, including its high purity and stability. However, Dichloro-[2,2]-paracyclophane is also highly toxic and must be handled with care. In addition, the synthesis of Dichloro-[2,2]-paracyclophane can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of Dichloro-[2,2]-paracyclophane. One direction is the synthesis of novel derivatives of Dichloro-[2,2]-paracyclophane with improved properties, such as increased potency or selectivity. Another direction is the study of the mechanism of action of Dichloro-[2,2]-paracyclophane in more detail, including the identification of specific targets and pathways. Finally, the potential applications of Dichloro-[2,2]-paracyclophane in other fields, such as materials science and nanotechnology, should be explored further.
In conclusion, Dichloro-[2,2]-paracyclophane is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dichloro-[2,2]-paracyclophane could lead to the development of novel anticancer and antiviral agents, as well as the synthesis of novel materials with unique properties.

Scientific Research Applications

Dichloro-[2,2]-paracyclophane has potential applications in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, Dichloro-[2,2]-paracyclophane can be used as a building block for the synthesis of more complex molecules. In materials science, Dichloro-[2,2]-paracyclophane can be used as a precursor for the synthesis of novel materials with unique properties. In medicinal chemistry, Dichloro-[2,2]-paracyclophane has been studied for its potential anticancer and antiviral activities.

properties

IUPAC Name

5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWOYOQFRXSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27378-53-6
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27378-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145982
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro-[2,2]-paracyclophane

CAS RN

10366-05-9, 27378-53-6
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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